

Introduction to Silicon Carbide and Polytypism

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Silicon Carbide (SiC) is a wide-bandgap semiconductor compound of silicon and carbon that has emerged as a critical material for high-power, high-frequency, and high-temperature electronic devices.[1][2] Its unique physical and electronic properties, such as a high breakdown electric field, excellent thermal conductivity, and chemical inertness, make it superior to conventional silicon-based semiconductors in demanding applications.[1][2]

A remarkable characteristic of SiC is its polytypism, the ability to crystallize into numerous different structures, known as polytypes, which have been identified in over 250 forms.[3][4] These polytypes share the same chemical composition but differ in the stacking sequence of their atomic layers along the crystal's c-axis.[3][5] This variation in stacking order, while seemingly subtle, leads to significant differences in the material's electronic and thermal properties.[5][6] The most common and technologically important polytypes for electronic applications are the cubic 3C-SiC (β -SiC) and the hexagonal 4H-SiC and 6H-SiC (α -SiC).[4][6]

This guide provides a detailed examination of the core physical properties of these three common SiC polytypes, outlines the experimental methodologies used for their characterization, and presents a comparative summary of their key quantitative parameters.

Crystal Structure of Common Polytypes

The fundamental building block of SiC is a bilayer of tetrahedrally bonded silicon and carbon atoms.[6] The different polytypes arise from the specific sequence in which these bilayers are stacked. The layers can be arranged in one of three positions, denoted A, B, or C.[3] The stacking sequence determines the crystal's symmetry and periodicity.[3][7]



- 3C-SiC: This polytype has a cubic (Zincblende) crystal structure. It is characterized by a three-bilayer stacking sequence of 'ABC'.[3][7] This is the only cubic polytype of SiC.[3]
- 4H-SiC: This is a hexagonal polytype with a four-bilayer repeating sequence of 'ABCB'.[3][6]
- 6H-SiC: This is another common hexagonal polytype, distinguished by a six-bilayer stacking sequence of 'ABCACB'.[3][6][7]

The notation for each polytype, such as '4H', specifies the number of layers in the repeating unit cell (4) and the crystal's symmetry (H for Hexagonal, C for Cubic).[3][7]

Comparative Physical Properties

The distinct stacking sequences of the 3C, 4H, and 6H polytypes give rise to widely varying physical properties, which are critical for their application in different types of electronic devices. For instance, 4H-SiC is often preferred for high-power devices due to its high and nearly isotropic electron mobility, while 3C-SiC is noted for having the highest electron mobility due to its higher crystal symmetry.[3] A summary of these key properties is presented below.

Data Presentation: Physical Properties of Common SiC Polytypes



Property	3C-SiC	4H-SiC	6H-SiC	Units
Crystal System	Cubic (Zincblende)	Hexagonal	Hexagonal	-
Stacking Sequence	ABC	ABCB	ABCACB	-
Bandgap Energy (E_g)	2.36[1][2]	3.26[1][2]	3.02[1][2]	eV
Breakdown Electric Field	~1.4[2]	2.8[2]	3.0[2]	MV/cm
Electron Mobility (µ_n)	~1000[2]	800-1200[2][8]	100-450[2]	cm²/Vs
Hole Mobility (µ_p)	~40[8]	~120[2][8]	~100[2][8]	cm²/Vs
Thermal Conductivity (ĸ)	3.2 - 5.0[8][9]	3.7 - 4.9[8][10]	4.5 - 4.9[2][8][10]	W/cm·K
Saturated Electron Velocity	2.5[8]	2.0[8]	2.0[8]	10 ⁷ cm/s
Density	3.216[7]	3.219[7]	3.213[7]	g/cm³
Mohs Hardness	~9[6]	~9[6]	~9[6]	-

Experimental Protocols for Property Characterization

Accurate determination of SiC's physical properties requires precise experimental techniques. The following sections detail the standard methodologies for measuring the key parameters listed above.

Bandgap Energy Determination

The bandgap energy (E_g) is a fundamental property of a semiconductor, defining the energy required to excite an electron from the valence band to the conduction band.



- · Methodology: UV-Visible (UV-Vis) Spectroscopy
 - Principle: This technique measures the absorption or reflectance of light as a function of wavelength.[11] When photons with energy greater than or equal to the bandgap energy strike the semiconductor, they are absorbed, promoting electrons to the conduction band.
 [12]
 - Sample Preparation: The SiC sample, which can be a thin film or a powder, is placed in a
 UV-Vis spectrophotometer. For powdered samples, diffuse reflectance spectroscopy is
 used, often with an integrating sphere to capture all reflected light.[12]
 - Data Acquisition: The reflectance or absorbance spectrum is recorded over a range of wavelengths (e.g., 250-800 nm).[1]
 - o Analysis (Tauc Plot): The bandgap is determined using a Tauc analysis. The collected spectral data is transformed using the Kubelka-Munk function (for reflectance) and plotted as $(\alpha h \nu)^{(1/\gamma)}$ versus photon energy $(h \nu)$, where α is the absorption coefficient.[12] The value of γ depends on the nature of the electronic transition (γ = 1/2 for direct bandgap and γ = 2 for indirect bandgap).[1] A straight line is fitted to the linear portion of the plot, and its extrapolation to the x-axis (where the y-value is zero) gives the optical bandgap energy, E_g.[1][12]
- Alternative Methodology: Photoluminescence (PL) Spectroscopy PL is another powerful non-destructive technique. A laser with photon energy greater than the material's bandgap is used to excite the sample.[13] The subsequent radiative recombination of electrons and holes emits light at an energy corresponding to the bandgap.[3] The peak wavelength (λ_max) of the emission spectrum is used to calculate the bandgap energy via the equation E_g = hc/λ_max.[8]

Carrier Mobility and Concentration

Carrier mobility, a measure of how quickly charge carriers (electrons or holes) can move through the material under an electric field, is crucial for device performance.

Methodology: Hall Effect Measurement



- Principle: The Hall effect is used to determine the carrier type, concentration (density), and mobility.[2] When a current-carrying semiconductor is placed in a magnetic field perpendicular to the current flow, a transverse voltage (the Hall voltage, V_H) is generated due to the magnetic Lorentz force acting on the charge carriers.[14]
- Sample Preparation: The SiC sample is typically prepared in a specific geometry, such as a "Hall bar" or a square "van der Pauw" configuration, with four electrical contacts.[2]
- Experimental Setup: A constant current (I) is passed through two contacts, and a uniform magnetic field (B) is applied perpendicular to the sample plane. A high-impedance voltmeter measures the Hall voltage (V_H) across the other two contacts.[14][15]
- o Data Acquisition and Analysis: The Hall coefficient (R_H) is calculated from V_H, I, B, and the sample thickness. The sign of R_H indicates the carrier type (negative for electrons, positive for holes).[2] The carrier density (n) is found from n = $1/(qR_H)$, where q is the elementary charge. To find the mobility (μ), the material's resistivity (ρ) is first measured, often using the same four-point probe setup without the magnetic field.[16][17] The carrier mobility is then calculated using the relation $\mu = |R_H|/\rho$.[2]

Thermal Conductivity Measurement

Thermal conductivity is a critical parameter for power devices, as it governs the dissipation of heat generated during operation.

- Methodology: Laser Flash Analysis (LFA)
 - Principle: The LFA is a widely used non-destructive method to measure thermal diffusivity (α) .[18] Thermal conductivity (κ) is then calculated if the specific heat capacity (C_p) and density (ρ) are known, using the formula $\kappa = \alpha \cdot C_p \cdot \rho$.[7]
 - Experimental Setup: A small, plane-parallel sample is heated on one face by a short, high-intensity laser pulse.[18][19] An infrared (IR) detector on the opposite face records the temperature rise as a function of time.[19]
 - Analysis: The thermal diffusivity is determined from the shape of the temperature-time curve. Specifically, it is calculated from the time it takes for the rear face to reach half of its maximum temperature rise (the "half-time," t 1/2).[20]



Alternative Methodology: Time-Domain Thermoreflectance (TDTR) TDTR is an optical pump-probe technique ideal for measuring the thermal properties of thin films and bulk materials.[6]
 [21] A "pump" laser pulse heats the sample surface, and a time-delayed "probe" laser pulse measures the change in surface reflectance, which is proportional to the temperature change.[21][22] By analyzing the decay of the thermoreflectance signal over time and fitting it to a thermal transport model, properties like thermal conductivity and thermal interface conductance can be determined with high accuracy.[21][22]

Breakdown Electric Field Measurement

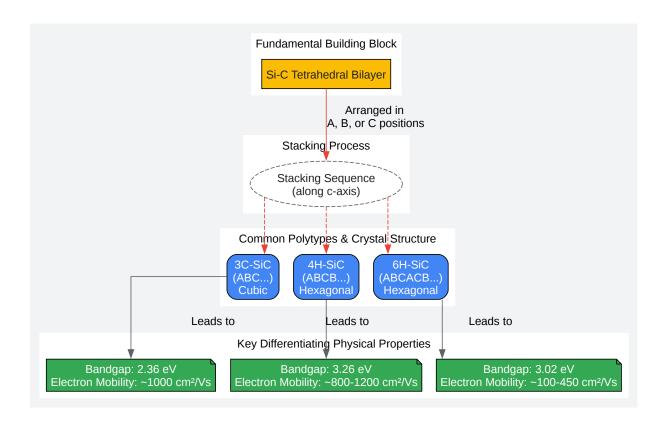
The breakdown field is the maximum electric field a material can withstand before it undergoes electrical breakdown and becomes conductive.[23][24]

- Methodology: Reverse Bias I-V Measurement
 - Principle: This measurement is performed on a diode structure (e.g., a p-n junction or a Schottky diode) fabricated on the SiC material. An increasing reverse voltage is applied across the device until a sharp increase in reverse leakage current is observed, indicating breakdown.[25]
 - Experimental Setup: A Source Measure Unit (SMU) or a similar high-voltage power supply and ammeter are used.[25] The device under test (DUT) is placed in a safety enclosure.
 - Procedure: The SMU applies a swept reverse voltage to the device. The corresponding leakage current is measured. The breakdown voltage (V_BR) is defined as the voltage at which the current reaches a predefined threshold.[25]
 - Analysis: The breakdown electric field (E_BR) is then calculated from V_BR and the device's physical structure (e.g., the thickness and doping concentration of the drift layer).

Visualization of SiC Polytype Relationships

The following diagram illustrates the logical relationship from the fundamental Si-C building block to the formation of different polytypes and their resulting key electronic properties.





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Caption: Logical flow from SiC bilayer to polytype properties.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. qdusa.com [qdusa.com]
- 3. researchgate.net [researchgate.net]
- 4. chateaulamercatering.com [chateaulamercatering.com]
- 5. dameslab.berkeley.edu [dameslab.berkeley.edu]
- 6. Time-domain thermoreflectance Wikipedia [en.wikipedia.org]
- 7. thermtest.com [thermtest.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. ctherm.com [ctherm.com]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. photonsystems.com [photonsystems.com]
- 14. physics.rutgers.edu [physics.rutgers.edu]
- 15. tek.com [tek.com]
- 16. pveducation.org [pveducation.org]
- 17. tek.com [tek.com]
- 18. Laser flash analysis Wikipedia [en.wikipedia.org]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Introduction to time-domain thermoreflectance (TDTR) | ScienceEdge Inc. [scienceedge.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Breakdown voltage Wikipedia [en.wikipedia.org]
- 24. quora.com [quora.com]
- 25. tek.com [tek.com]



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